1-(2-nitrophenyl)-1H-1,2,4-triazole
Overview
Description
1-(2-Nitrophenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a nitrophenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Scientific Research Applications
1-(2-Nitrophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
Target of Action
The primary target of 1-(2-nitrophenyl)-1H-1,2,4-triazole is believed to be the aromatase enzyme . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its role in various biological processes .
Mode of Action
This compound is a type of photoactivatable probe that forms short-lived, high-energy intermediates that can chemically couple to nearby residues . It is designed to be biologically inactive until UV light–mediated photolysis releases a natural product . Photolysis of this probe can be accomplished with high spatial and temporal resolution, releasing active probe at the site of interest .
Biochemical Pathways
Upon photolysis, this compound undergoes two parallel pathways, and product release is rate-limited by decomposition of a common hemiacetal intermediate . This unusual result is general for 1-(2-nitrophenyl)ethyl ethers .
Pharmacokinetics
Based on its structural similarity to other compounds, it is likely that it is metabolized in the liver and excreted through the kidneys . The bioavailability, distribution, metabolism, and excretion (ADME) properties of this compound would need to be further investigated to fully understand its impact on bioavailability.
Result of Action
Some 1,2,4-triazole derivatives have shown promising anticancer activity, suggesting that this compound may also have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the photolytic activity of this compound is dependent on the presence of UV light Other factors such as pH, temperature, and the presence of other molecules could also potentially influence its action
Biochemical Analysis
Biochemical Properties
1-(2-Nitrophenyl)-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction between this compound and aromatase involves the formation of hydrogen bonds, which enhances the compound’s binding affinity and inhibitory activity . Additionally, this compound has shown potential as an inhibitor of PqsD, an enzyme crucial for the biosynthesis of signal molecules in Pseudomonas aeruginosa .
Cellular Effects
This compound exhibits various effects on cellular processes. It has been reported to influence cell signaling pathways, particularly those involved in the regulation of gene expression and cellular metabolism. For instance, this compound has been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis . Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the active site of target enzymes, forming stable complexes that prevent the enzymes from catalyzing their respective reactions . Additionally, this compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular pathways, ultimately affecting cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can maintain its inhibitory activity for extended periods, although gradual degradation may occur under certain conditions . Additionally, the compound’s effects on cellular function have been found to persist over time, with sustained inhibition of target enzymes and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of target enzymes without causing significant toxicity . At higher doses, this compound may induce adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose utilization and energy production . Additionally, this compound affects the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes such as citrate synthase and succinate dehydrogenase . These interactions result in altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been found to interact with membrane transporters such as GLUT proteins, facilitating its uptake and distribution across cellular membranes . Additionally, binding proteins within the cytoplasm and organelles help localize and accumulate this compound in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize predominantly in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Additionally, this compound may undergo post-translational modifications such as phosphorylation, which can affect its activity and function within different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with nitriles. For instance, the reaction of 2-nitrophenylhydrazine with formamide under acidic conditions can yield the desired triazole compound. Another method involves the use of 2-nitrophenyl isocyanide and azides in a cycloaddition reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Comparison with Similar Compounds
- 2-Nitrobenzyl alcohol
- 1-(2-Nitrophenyl)ethanol
- 2-Nitrobenzyl chloride
Comparison: 1-(2-Nitrophenyl)-1H-1,2,4-triazole is unique due to the presence of both the nitrophenyl group and the triazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-nitrophenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTXNVSANZBXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294990 | |
Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-22-6 | |
Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25688-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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